N-(2,3-difluorophenyl)-2-phenoxypropanamide
Description
N-(2,3-difluorophenyl)-2-phenoxypropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a difluorophenyl group and a phenoxypropanamide moiety
Properties
Molecular Formula |
C15H13F2NO2 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
N-(2,3-difluorophenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H13F2NO2/c1-10(20-11-6-3-2-4-7-11)15(19)18-13-9-5-8-12(16)14(13)17/h2-10H,1H3,(H,18,19) |
InChI Key |
GNWWBAGKQPCAIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C(=CC=C1)F)F)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-difluorophenyl)-2-phenoxypropanamide typically involves the reaction of 2,3-difluoroaniline with 2-phenoxypropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-difluorophenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-difluorophenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-difluorophenyl)-2-fluorobenzamide: This compound shares a similar difluorophenyl group but has a fluorobenzamide moiety instead of a phenoxypropanamide group.
N-(2,4-difluorophenyl)-2-fluorobenzamide: Another similar compound with a difluorophenyl group at different positions and a fluorobenzamide moiety.
Uniqueness
N-(2,3-difluorophenyl)-2-phenoxypropanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
